N1-Methylation Eliminates Pyrazole N–H Hydrogen Bond Donor Capacity: Pharmacophoric Differentiation from 3-(5-Ethylthiophen-2-yl)-1H-pyrazol-5-amine
The target compound carries an N1-methyl substituent, whereas its closest analog 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine (CAS 1325205-45-5) retains an N1–H group. According to the authoritative review by Nechifor et al. (2023), the N-unsubstituted pyrazole ring is capable of simultaneously donating and accepting hydrogen bonds, while substitution at the pyrrole-like nitrogen abolishes the acidic character and the capacity of the heterocycle to serve as a hydrogen bond donor [1]. This pharmacophoric difference is critical in kinase inhibitor design where hinge-region hydrogen bonding patterns dictate target engagement and selectivity. Further supporting evidence from the ERK2 inhibitor literature indicates that N-methyl-5-aminopyrazole was specifically chosen over its N–H counterpart based on higher cell potency in that target class [2].
| Evidence Dimension | Hydrogen bond donor (HBD) count at the pyrazole N1 position |
|---|---|
| Target Compound Data | HBD count = 0 at pyrazole N1 (N1-methylated); total computed HBD = 1 (from C5-NH₂ only) [3] |
| Comparator Or Baseline | 3-(5-Ethylthiophen-2-yl)-1H-pyrazol-5-amine (CAS 1325205-45-5): HBD count = 1 at pyrazole N1 (N–H) plus 1 from C5-NH₂; total HBD = 2 |
| Quantified Difference | ΔHBD = −1 at the pyrazole N1 position; pharmacophoric H-bond donor capacity at the heterocyclic core is eliminated |
| Conditions | Structural analysis and literature-derived pharmacophoric classification; no experimental binding data available for this specific compound pair |
Why This Matters
For procurement decisions in kinase inhibitor or receptor antagonist programs, the loss of the pyrazole N–H HBD alters the expected binding mode, target selectivity profile, and potential off-target interactions relative to the N1-unsubstituted analog, making these two compounds functionally non-interchangeable in any biological assay context.
- [1] Nechifor, M.; et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules 2023, Section 2, lines 70–73: 'N-unsubstituted pyrazole ring is capable of simultaneously donating and accepting hydrogen bonds, while the substitution at the pyrrole-like nitrogen abolishes the acidic character and the capacity of the heterocycle to serve as a hydrogen bond donor.' View Source
- [2] Nechifor, M.; et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules 2023, ERK2 inhibitor discussion: 'N-methyl-5-aminopyrazole was chosen based on its higher cell potency.' View Source
- [3] PubChem Compound Summary CID 61722615, Computed Properties: Hydrogen Bond Donor Count = 1. View Source
